molecular formula C14H18O4 B14294262 Ethyl 2-ethoxy-3-(4-methoxyphenyl)prop-2-enoate CAS No. 116519-40-5

Ethyl 2-ethoxy-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B14294262
CAS No.: 116519-40-5
M. Wt: 250.29 g/mol
InChI Key: JBPNQKIXZXSSRR-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-(4-methoxyphenyl)prop-2-enoate is an organic compound belonging to the class of α,β-unsaturated carboxylic esters It is characterized by the presence of an ethoxy group and a methoxyphenyl group attached to a propenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxy-3-(4-methoxyphenyl)prop-2-enoate can be synthesized through the esterification of 2-ethoxy-3-(4-methoxyphenyl)prop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid or ion exchange resin . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-ethoxy-3-(4-methoxyphenyl)prop-2-enoic acid.

    Reduction: Formation of 2-ethoxy-3-(4-methoxyphenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethoxy-3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Ethyl 2-ethoxy-3-(4-methoxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:

Properties

CAS No.

116519-40-5

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-ethoxy-3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H18O4/c1-4-17-13(14(15)18-5-2)10-11-6-8-12(16-3)9-7-11/h6-10H,4-5H2,1-3H3

InChI Key

JBPNQKIXZXSSRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC1=CC=C(C=C1)OC)C(=O)OCC

Origin of Product

United States

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